molecular formula C11H11BrO4 B105719 Dimethyl 4-(bromomethyl)isophthalate CAS No. 16281-94-0

Dimethyl 4-(bromomethyl)isophthalate

Cat. No. B105719
CAS RN: 16281-94-0
M. Wt: 287.11 g/mol
InChI Key: ANRZBUXUDASAAN-UHFFFAOYSA-N
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Description

Dimethyl 4-(bromomethyl)isophthalate is a chemical compound that is related to the family of isophthalates, which are benzene derivatives containing two carboxylate groups on the meta positions. This compound specifically has a bromomethyl group attached to the benzene ring, which makes it a useful intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of related isophthalate compounds involves various chemical reactions. For instance, the synthesis of di-n-butyl 4-bromophthalate, which is structurally similar to Dimethyl 4-(bromomethyl)isophthalate, is achieved through bromination and transesterification processes starting from dimethyl phthalate . Another related compound, dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate, is synthesized through esterification with methanol followed by reaction with methyl 2-chloropropionate . These methods could potentially be adapted for the synthesis of Dimethyl 4-(bromomethyl)isophthalate.

Molecular Structure Analysis

The molecular structure of isophthalate derivatives is characterized by the presence of a benzene ring with various substituents. The presence of a bromomethyl group in Dimethyl 4-(bromomethyl)isophthalate would influence its reactivity and interaction with other molecules. Studies on similar compounds, such as 5-Bromoisophthalic acid, have used DFT calculations to propose models based on intermolecular hydrogen bonding .

Chemical Reactions Analysis

Isophthalate derivatives undergo various chemical reactions. For example, bromination reactions of phenolic compounds can lead to the formation of brominated products with different substitution patterns . The presence of the bromomethyl group in Dimethyl 4-(bromomethyl)isophthalate suggests that it could participate in electrophilic substitution reactions, potentially leading to further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of isophthalate derivatives are influenced by their molecular structure. For instance, the log K(ow) value, water solubility, vapor pressure, and Henry's Law constant are important parameters that determine the environmental behavior of these compounds . Although specific data for Dimethyl 4-(bromomethyl)isophthalate is not provided, similar compounds have been studied to predict their behavior in aquatic ecosystems.

Scientific Research Applications

Synthesis in Polymer Chemistry

Dimethyl 4,6-bis(bromomethyl) isophthalate, a variant of Dimethyl 4-(bromomethyl)isophthalate, has been utilized in the synthesis of novel structural polystyrenes. These polystyrenes feature two ester groups in the mid-main chain, prepared through a controlled process known as atom transfer radical polymerization (ATRP) of styrene. This method yields polymers with controlled molecular weight and narrow polydispersity, essential for precision in polymer chemistry applications (Yu Tao, Wang Yun, Lu Dairen, Bai Ru-ke, Lu Weiqi, 2007).

Optical Activity Research

Research into the synthesis conditions of compounds similar to Dimethyl 4-(bromomethyl)isophthalate has been conducted. In one study, dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate was synthesized, yielding a 60% success rate. The research focused on understanding the optical activity of the compound, revealing its SN1 reaction mechanism (W. Pen, 2014).

Application in Metal-Organic Frameworks

A study involving the use of isophthalic acid, related to Dimethyl 4-(bromomethyl)isophthalate, in the atom transfer radical polymerization (ATRP) of methyl methacrylate shows its potential in creating controlled molecular structures. This research can influence the design of metal-organic frameworks (MOFs) for applications such as gas capture or catalysis (Shenmin Zhu, D. Yan, 2000).

Synthesis of Supramolecules and Dendrimers

Dimethyl isophthalate, related to Dimethyl 4-(bromomethyl)isophthalate, has been used in the synthesis of supramolecules and dendrimers. These complex molecular structures have applications in various fields, including drug delivery, materials science, and nanotechnology (De-jiang Li, Feijun Dan, Heqing Fu, 2008).

Environmental Applications

Dimethyl isophthalate, closely related to Dimethyl 4-(bromomethyl)isophthalate, has been studied for its degradability in environmental contexts. Understanding how such compounds break down in the environment is crucial for assessing their ecological impact and developing methods for their safe disposal (Zhuhua Luo, K. Pang, Yi-Rui Wu, Jidong Gu, R. Chow, L. Vrijmoed, 2012).

Safety And Hazards

Dimethyl 4-(bromomethyl)isophthalate is classified as a dangerous compound. It has been assigned the signal word “Danger” and is associated with hazard statements H301, H311, H331, and H341 . Precautionary measures include avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-15-10(13)7-3-4-8(6-12)9(5-7)11(14)16-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRZBUXUDASAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565437
Record name Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-(bromomethyl)isophthalate

CAS RN

16281-94-0
Record name Dimethyl 4-(bromomethyl)benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of dimethyl 4-methylisophthlate (Chemical Formula 4) (4 g, 19.2 mmol) in distilled dichloromethane were added N-bromosuccinimide (NBS, 4.8 g, 26.9 mmol) and benzoic peroxyanhydride (0.47 g, 19.2 mmol), followed by reaction at 80° C. for 24 hours in a pressure vessel with constant stirring. The reaction progress was monitored by TLC [Hex:EA=3:1]. When the reaction was detected to have reached completion, saturated NaHCO3 was added to the reaction mixture, followed by extraction with dichloromethane. The organic layer thus formed was dried over anhydrous MgSO4, filtered and concentrated in a vacuum. The purification of the concentrate through column chromatography [Hexane: EtOAc=20:1] produced 4 g of dimethyl 4-(bromomethyl)isophthalate (Chemical Formula 5) (70%).
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4 g
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4.8 g
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0.47 g
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Synthesis routes and methods II

Procedure details

4-Methyl-isophthalic acid dimethyl ester (1.06 g, 5.10 mmol), N-bromosuccinimide (1.00 g, 5.61 mmol) and 1,1′-azobis(cyclohexanecarbonitrile) (0.31 g, 1.27 mmol) were suspended in carbon tetrachloride (22 mL) and the resulting mixture was refluxed for 16 hours under N2. The orange solution was concentrated under reduced pressure and the resulting orange residue was purified via column chromatography on silica gel (hexanes:EtOAc, 7:1, v/v). 4-Bromomethyl-isophthalic acid dimethyl ester was isolated as a yellow crystalline solid (1.05 g, 72%). 1H NMR (CDCl3) δ 3.95 (s, 3H), 3.97 (s, 3H), 4.96 (s, 2H), 7.57 (d, 1H, J=9.0 Hz), 8.13 (dd, 1H, J=9.0, 3.0 Hz), 8.62 (d, 1H, J=3.0 Hz).
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1.06 g
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1 g
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0.31 g
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22 mL
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Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NM Walter, HK Wentsch, M Bührmann… - Journal of medicinal …, 2017 - ACS Publications
We recently reported 1a (skepinone-L) as a type I p38α MAP kinase inhibitor with high potency and excellent selectivity in vitro and in vivo. However, as a type I inhibitor, it is entirely ATP…
Number of citations: 28 pubs.acs.org
H Kim - 1991 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 3 search.proquest.com

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